![molecular formula C10H16ClNO2 B1429970 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride CAS No. 1423033-25-3](/img/structure/B1429970.png)
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride
Overview
Description
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, also known as Methoxetamine or MXE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 by John Huffman, a chemist at Clemson University, and has gained popularity as a recreational drug due to its hallucinogenic and euphoric effects. However,
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride”, focusing on unique applications across different fields:
Organic Synthesis
This compound is used as an activated phenethylamine in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction . It serves as a key intermediate in the synthesis of complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, it’s utilized in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling, which are compounds with potential pharmacological activities .
Chemical Protection
The compound’s derivatives are explored for their use as protecting groups in synthetic chemistry due to their stability under various conditions, allowing for the selective protection and deprotection of functional groups .
Analytical Chemistry
It may be used as a standard or reference compound in analytical methods such as chromatography or mass spectrometry to identify or quantify related substances .
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyphenethylamine have been reported to inhibit the monoamine oxidase-catalyzed deamination of tyramine and tryptamine . This suggests that 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride may also interact with monoamine oxidase or similar enzymes.
Mode of Action
Based on the properties of similar compounds, it might interact with its target enzyme, potentially inhibiting its activity
Biochemical Pathways
If it does inhibit monoamine oxidase as suggested, it would affect the metabolism of monoamines such as dopamine, norepinephrine, and serotonin . This could have downstream effects on mood, cognition, and other neurological functions.
Result of Action
If it does inhibit monoamine oxidase, it could potentially increase the levels of monoamines in the brain, which could have various effects depending on the specific monoamine and its function .
properties
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-10-4-2-3-9(7-10)8-13-6-5-11;/h2-4,7H,5-6,8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSPGIHKXHEHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.